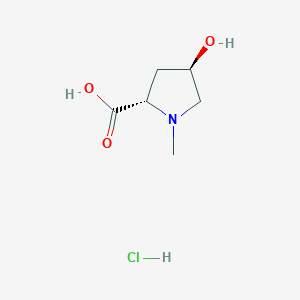

trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-7-3-4(8)2-5(7)6(9)10;/h4-5,8H,2-3H2,1H3,(H,9,10);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNWUHNSSINSOI-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

BOC Protection and Methylation

A widely adopted method begins with 4-hydroxy-L-proline, leveraging tert-butoxycarbonyl (BOC) anhydride for amino protection. In a 2 L reactor, 4-hydroxy-L-proline is dissolved in dichloromethane (DCM) with dimethylaminopyridine (DMAP) as a catalyst. BOC anhydride is added dropwise at ≤30°C, yielding N-BOC-4-hydroxyproline after aqueous workup and concentration. Subsequent methyl esterification uses dicyclohexylcarbodiimide (DCC) and methanol in tetrahydrofuran (THF), achieving 85–90% yield after purification.

Key Reaction:

Hydroxy Group Functionalization

The 4-hydroxy group is modified via Mitsunobu reaction or SN2 substitution. Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the hydroxy group is replaced with a methyl moiety via reaction with methyl iodide. This step requires anhydrous conditions and yields 70–75% of the trans-isomer due to stereochemical inversion.

Alkylation of Proline Derivatives

Lithium Amide-Mediated Alkylation

Proline derivatives undergo deprotonation with lithium diisopropylamide (LDA) at −78°C, followed by alkylation with methyl triflate. For example, (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate reacts with LDA in THF, then methyl iodide, yielding 1-methylpyrrolidine precursors. Acidic hydrolysis with trifluoroacetic acid (TFA) removes protecting groups, affording the target compound in 80–84% yield.

Typical Conditions:

-

Temperature: −78°C (LDA), 25°C (quenching)

-

Solvent: THF or DCM

-

Workup: Extraction with ethyl acetate, MgSO₄ drying, column chromatography

Enantioselective Synthesis

Chiral Auxiliary Approaches

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods optimize throughput via continuous flow reactors. A three-step sequence—BOC protection, methylation, and HCl salt formation—is performed in a tubular reactor with residence times of 10–15 minutes per step. This approach reduces purification needs and achieves 88% overall yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Biochemical Research

Trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride is primarily utilized as a building block in the synthesis of complex organic molecules. Its role as a chiral auxiliary in asymmetric synthesis is particularly noteworthy, enabling the production of enantiomerically pure compounds. This compound is structurally similar to hydroxyproline, an essential component in collagen synthesis, which underscores its importance in understanding and manipulating biological systems.

Role in Collagen Stability

The compound plays a crucial role in stabilizing collagen fibers due to its ability to form hydrogen bonds, enhancing the mechanical properties of connective tissues. This property makes it a significant subject of study for researchers focusing on disorders related to collagen deficiency, such as osteogenesis imperfecta and Ehlers-Danlos syndrome.

Pharmaceutical Applications

In pharmaceutical development, trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride serves as a precursor for synthesizing bioactive compounds. Its chiral nature allows for the production of various pharmacologically active molecules, making it valuable in drug design and development.

Therapeutic Potential

Research indicates that this compound may interact with enzymes involved in metabolic pathways, such as 6-oxocamphor hydrolase. Such interactions are crucial for developing therapeutic agents targeting metabolic disorders and enhancing drug efficacy.

Synthesis Techniques

The synthesis of trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves several chemical reactions:

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Oxidation | Pyridinium chlorochromate | Room temperature | Variable |

| Reduction | Lithium aluminum hydride | Anhydrous conditions | High |

| Chiral Separation | Preparative-scale chromatography | Various solvents | High |

These methods highlight the compound's versatility in synthetic organic chemistry and its potential for large-scale production through industrial applications.

Case Studies and Research Findings

Several studies have explored the applications of trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride:

Study on Collagen Interaction

A study published in Biochemistry investigated the interaction of this compound with collagen fibers, demonstrating its ability to enhance collagen stability through hydrogen bonding mechanisms. The findings suggested that modifications to this compound could lead to improved therapeutic agents for collagen-related disorders.

Asymmetric Synthesis

Research highlighted in Organic Letters showcased the use of trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride as a catalyst in asymmetric reactions, yielding high enantiomeric excesses. This work emphasizes its utility in producing chiral compounds essential for pharmaceutical applications .

Mechanism of Action

The mechanism of action of trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyrrolidine core distinguishes it from other hydrochlorides in the evidence, which predominantly feature isoquinoline, dihydropyridine, or indole backbones (Table 1). For example:

- Jatrorrhizine hydrochloride (isoquinoline alkaloid) contains a benzylisoquinoline scaffold with methoxy groups, enabling DNA intercalation and antimicrobial activity .

- Yohimbine hydrochloride (indole alkaloid) includes a yohimban skeleton with a carboxylic acid methyl ester, targeting adrenergic receptors .

- Nicardipine hydrochloride (dihydropyridine) features a calcium channel-blocking pharmacophore .

In contrast, the target compound’s simpler pyrrolidine structure lacks aromaticity but offers stereochemical versatility due to its trans-hydroxy and carboxylic acid groups.

Pharmacological Activities

- Butenafine hydrochloride and Raloxifene hydrochloride inhibit SARS-CoV-2 3CL protease (IC₅₀ values in µM range), suggesting broad applicability of hydrochlorides in antiviral drug repurposing .

- Berberine hydrochloride (isoquinoline alkaloid) exhibits antidiabetic and nephroprotective effects, as shown in db/db mouse models .

The target compound’s carboxylic acid and hydroxy groups may facilitate interactions with enzymes or receptors, akin to Yohimbine’s adrenergic modulation, though empirical validation is needed.

Physicochemical Properties

Hydrochloride salts generally enhance solubility and stability. For instance:

- Nicardipine hydrochloride demonstrates acid stability under gastric conditions, critical for oral bioavailability .

- Yohimbine hydrochloride maintains structural integrity in physiological pH ranges, supporting its use in formulations .

The target compound’s hydrochloride salt likely improves aqueous solubility, while its hydroxy and carboxylic acid groups may influence pH-dependent stability.

Table 1: Comparative Analysis of Hydrochloride Derivatives

Biological Activity

trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as hydroxyproline, is a non-proteinogenic amino acid primarily found in collagen and plays a critical role in stabilizing the collagen triple helix structure. This compound has garnered attention for its potential biological activities, including its effects on collagen metabolism, antioxidant properties, and implications in various health conditions.

The chemical structure of trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride is characterized by the following features:

- Molecular Formula : C₅H₉NO₃·HCl

- Molar Mass : 165.59 g/mol

- CAS Number : 51-35-4

1. Role in Collagen Synthesis

Hydroxyproline is crucial for collagen stability and integrity. It is formed from proline through post-translational modification, catalyzed by prolyl hydroxylase enzymes. The presence of hydroxyproline enhances the thermal stability of collagen, which is vital in connective tissues.

| Collagen Type | Hydroxyproline Content (%) |

|---|---|

| Type I | 12-14% |

| Type II | 10-12% |

| Type III | 10-12% |

This amino acid serves as a biomarker for collagen content and quality, making it significant in clinical assessments of tissue health and repair .

2. Antioxidant Properties

Research suggests that hydroxyproline exhibits antioxidant activity, which can mitigate oxidative stress. This property is particularly important in preventing cellular damage in various diseases, including cardiovascular diseases and aging-related conditions .

3. Implications in Health Conditions

Hydroxyproline's biological activity extends to its involvement in several health conditions:

- Wound Healing : Hydroxyproline levels correlate with wound healing efficiency due to its role in collagen formation.

- Fibrosis : Elevated hydroxyproline levels are often observed in fibrotic diseases, indicating increased collagen deposition and tissue remodeling.

- Osteoporosis : Studies indicate that hydroxyproline supplementation may enhance bone health by promoting collagen synthesis in bone tissue .

Case Study 1: Hydroxyproline as a Biomarker

A study conducted on patients with chronic liver disease demonstrated that serum hydroxyproline levels were significantly higher compared to healthy controls. This finding suggests that hydroxyproline can serve as a biomarker for liver fibrosis progression .

Case Study 2: Antioxidant Effects

In a controlled trial assessing the effects of hydroxyproline supplementation on oxidative stress markers among elderly individuals, participants who received hydroxyproline showed reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to the placebo group. This indicates the potential of hydroxyproline to enhance antioxidant defenses .

Pharmacological Studies

Recent pharmacological studies have explored the therapeutic potential of hydroxyproline derivatives. For instance, trans-4-Hydroxy-L-proline has been investigated for its ability to inhibit tumor growth through modulation of the MDM2-p53 pathway, suggesting its utility in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride to ensure high enantiomeric purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, pH, and catalyst selection) to preserve stereochemistry. For example, chiral catalysts or enzymes may enhance enantioselectivity during cyclization or methylation steps. Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) can isolate the trans-isomer effectively. Impurity profiling (e.g., using HPLC with a C18 column and phosphate-methanol mobile phase) is critical for validating purity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR, analyze the - and -spectra to confirm the hydroxy, methyl, and carboxylic acid groups. The trans-configuration can be verified via coupling constants (-values) in the pyrrolidine ring protons. HRMS should match the molecular formula , with a mass error <2 ppm. Canonical SMILES strings (e.g., O[C@H]1CNC@HC(=O)O.Cl ) can further validate stereochemistry .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Reverse-phase HPLC with UV detection (207–210 nm) is effective. Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) and a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. Calibration curves should span 1–50 µg/mL with linearity . For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive mode can detect fragments like m/z 176.1 [M+H]⁺ .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxy and methyl groups influence the compound’s biological activity or stability?

- Methodological Answer : Comparative studies using cis/trans isomers are essential. For stability, assess hydrolysis rates under varying pH (1–9) and temperature (25–60°C) via accelerated stability testing. Pharmacodynamic studies (e.g., receptor binding assays) can correlate stereochemistry with activity. For example, trans-configurations may enhance hydrogen bonding with target proteins, as seen in pyrrolidine-based kinase inhibitors .

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results for this compound’s physicochemical properties?

- Methodological Answer : Reconcile discrepancies by cross-validating computational models (e.g., DFT calculations for pKa or logP) with experimental data. For instance, experimental logP (octanol-water) can be determined via shake-flask methods, while solubility requires equilibrium solubility assays in buffered solutions. Discrepancies in melting points may arise from polymorphic forms, necessitating X-ray diffraction or DSC analysis .

Q. How can researchers design impurity profiling protocols to meet ICH guidelines during scale-up synthesis?

- Methodological Answer : Use pharmacopeial reference standards (e.g., EP/JP/USP) to identify and quantify impurities. HPLC methods with gradient elution (e.g., 5–95% acetonitrile in 0.1% TFA) can resolve structurally related byproducts like des-methyl analogs or oxidation products. For trace impurities (<0.1%), LC-HRMS or charged aerosol detection (CAD) improves sensitivity. Stability-indicating methods must validate degradation products under stress conditions (heat, light, humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.